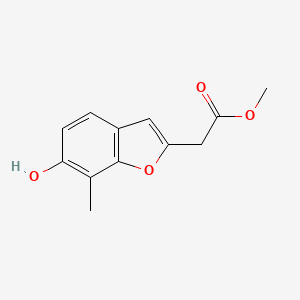

Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate

説明

Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

特性

分子式 |

C12H12O4 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC名 |

methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate |

InChI |

InChI=1S/C12H12O4/c1-7-10(13)4-3-8-5-9(16-12(7)8)6-11(14)15-2/h3-5,13H,6H2,1-2H3 |

InChIキー |

IQTPJKUXYQQUPT-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC2=C1OC(=C2)CC(=O)OC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times . This method is particularly useful for producing large quantities of the compound with high purity.

化学反応の分析

反応の種類: 2-(6-ヒドロキシ-7-メチル-1-ベンゾフラン-2-イル)酢酸メチルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、追加の官能基を導入し、化合物の生物活性を高めることができます。

還元: この反応は、化合物の構造を修飾し、その生物学的特性を変化させる可能性があります。

置換: この反応は、分子内の特定の原子または基を置き換えることができ、新しい誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシ化誘導体を生成する可能性があり、一方、置換はハロゲン化化合物を生成する可能性があります。

科学的研究の応用

2-(6-ヒドロキシ-7-メチル-1-ベンゾフラン-2-イル)酢酸メチルは、幅広い科学研究における応用があります。

化学: これは、より複雑なベンゾフラン誘導体を合成するための前駆体として役立ちます。

生物学: それは、抗腫瘍および抗菌特性を含む、ベンゾフラン化合物の生物活性を調査する研究で使用されます.

産業: その汎用的な化学的特性により、医薬品やその他の化学製品の製造に使用されています。

作用機序

2-(6-ヒドロキシ-7-メチル-1-ベンゾフラン-2-イル)酢酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、ベンゾフラン誘導体は、特定の酵素を阻害し、細胞プロセスを破壊することが知られており、その生物学的効果をもたらします . 具体的な分子標的と経路は、特定の誘導体とその構造によって異なる可能性があります。

類似化合物:

ベンゾフラン: 特定の官能基がない、コア構造を共有する親化合物。

プソラレン: 乾癬などの皮膚疾患の治療に使用されるベンゾフラン誘導体.

アンジェリシン: 類似の生物学的活性を持つ別のベンゾフラン誘導体.

独自性: 2-(6-ヒドロキシ-7-メチル-1-ベンゾフラン-2-イル)酢酸メチルは、その特定の官能基によってユニークです。これらの官能基は、異なる生物学的活性と化学的特性を付与します。そのメチル基とヒドロキシ基は、その溶解性と反応性を高め、さまざまな用途に役立つ化合物になります。

類似化合物との比較

Benzofuran: The parent compound, which shares the core structure but lacks specific functional groups.

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

Angelicin: Another benzofuran derivative with similar biological activities.

Uniqueness: Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate is unique due to its specific functional groups, which confer distinct biological activities and chemical properties. Its methyl and hydroxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。